1-Bromo-2-phenoxybenzene

Description

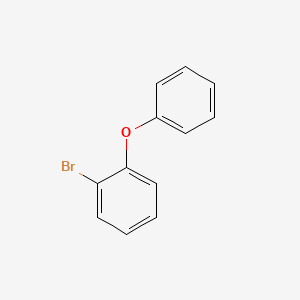

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWFUWRLNIZICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073486 | |

| Record name | 1-Bromo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7025-06-1, 36563-47-0 | |

| Record name | 2-Bromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007025061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monobromodiphenyl ether (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036563470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-phenoxy-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4V1943Q2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-phenoxybenzene

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-phenoxybenzene (also known as 2-bromodiphenyl ether), a significant molecular scaffold in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the molecule's structure, properties, and synthesis. The primary focus is a detailed exploration of the Ullmann condensation as a robust and efficient method for its preparation. The guide explains the underlying chemical principles, provides a detailed, field-proven experimental protocol, and outlines the necessary characterization techniques to ensure the synthesis of a pure, well-defined final product.

Introduction: The Significance of the Diaryl Ether Moiety

Diaryl ethers are a class of organic compounds that form a critical structural unit in numerous natural products, pharmaceuticals, and advanced materials. The this compound scaffold, in particular, serves as a versatile building block. Its unique arrangement of a phenoxy group and a bromine atom on adjacent carbons of a benzene ring allows for subsequent functionalization, making it a valuable intermediate in the synthesis of more complex molecules. The bromine atom can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the diaryl ether core provides a specific conformational rigidity and electronic environment often sought in medicinal chemistry and materials science. Understanding the efficient synthesis and precise characterization of this molecule is therefore of paramount importance for any research program that utilizes it.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a phenyl group linked via an ether bond to a brominated benzene ring at the ortho position.

Structure:

Figure 1: Chemical Structure of this compound

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromodiphenyl ether, PBDE 1 | [1] |

| CAS Number | 7025-06-1 | [1] |

| Molecular Formula | C₁₂H₉BrO | [1] |

| Molecular Weight | 249.10 g/mol | [1] |

| Appearance | White to off-white crystalline solid or powder | |

| Melting Point | 43-47 °C | |

| Boiling Point | 97-100 °C (at reduced pressure) | |

| Solubility | Soluble in chloroform, DMSO, and slightly soluble in methanol. |

Synthesis via Ullmann Condensation

The most established and reliable method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[2] This reaction is a cornerstone of diaryl ether synthesis due to its reliability and adaptability.

Theoretical Background and Mechanism

The Ullmann condensation for diaryl ether synthesis involves the coupling of a phenol (or its corresponding phenoxide) with an aryl halide.[3] The reaction is catalyzed by a copper species, typically from a Cu(I) or Cu(II) salt, and requires a base to deprotonate the phenol.

Reaction Scheme:

2-Bromophenol + Phenol --Cu catalyst, Base--> this compound

The mechanism, while extensively studied, can be complex and is thought to proceed through a catalytic cycle. A plausible pathway involves the following key steps:

-

Formation of a Copper(I) Phenoxide: The base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the phenol to form a phenoxide anion. This phenoxide then reacts with the Cu(I) catalyst to form a copper(I) phenoxide species.

-

Oxidative Addition: The aryl halide (in this case, 1,2-dibromobenzene or 2-bromophenol, depending on the chosen starting materials) undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination, forming the new C-O bond of the diaryl ether and regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts like CuI or CuBr are often preferred as they are believed to be the active catalytic species. However, Cu(II) salts or even copper metal can be used, as they can be reduced in situ. The addition of ligands, such as diamines or diketones, can accelerate the reaction by increasing the solubility and reactivity of the copper catalyst.[4]

-

Base: A base is essential to generate the nucleophilic phenoxide. The choice of base can influence the reaction rate and yield. Stronger, more soluble bases like cesium carbonate (Cs₂CO₃) are often more effective than potassium carbonate (K₂CO₃) but are also more expensive.

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine are traditionally used to ensure the reagents remain in solution at the high temperatures often required for the reaction.[5]

-

Temperature: Classical Ullmann conditions often require high temperatures (>150 °C).[6] However, modern ligand-accelerated systems can often proceed at lower temperatures (90-120 °C), which can improve the tolerance of sensitive functional groups.[7]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

-

2-Bromophenol

-

Phenol

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Pyridine, anhydrous

-

Toluene

-

Hydrochloric Acid (HCl), 2M solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromophenol (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Addition of Catalyst and Solvent: Add Copper(I) Iodide (0.1 eq) to the flask. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add anhydrous pyridine as the solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 115 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter to remove inorganic salts.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 2M HCl solution (to remove pyridine), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a pure solid.

Process Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show a complex series of multiplets in the aromatic region (typically δ 6.8-7.6 ppm). The integration of this region should correspond to 9 protons. The specific splitting patterns arise from the coupling between adjacent protons on the two different phenyl rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule, confirming the asymmetric nature of the diaryl ether. The carbon atom attached to the bromine (C-Br) will appear at a characteristic chemical shift (around δ 113-116 ppm). The two carbons involved in the ether linkage (C-O) will also have distinct signals in the δ 150-160 ppm region.[8]

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key peaks include C-O-C stretching vibrations for the diaryl ether (typically around 1240-1280 cm⁻¹) and C-H stretching for the aromatic rings (above 3000 cm⁻¹). The C-Br stretch is typically observed in the fingerprint region (around 500-600 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[9] It may also cause skin and respiratory irritation.

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear chemical safety goggles or a face shield.

-

Wear a laboratory coat.

Handling:

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

In case of exposure, follow standard first-aid measures and seek medical attention. For detailed information, consult the Safety Data Sheet (SDS) for the compound.

Conclusion

This guide has detailed the structure, properties, and a reliable synthetic route for this compound. The Ullmann condensation stands as a powerful and versatile method for its preparation, and with modern modifications, it can be performed with high efficiency. By following the detailed experimental protocol and employing the described spectroscopic characterization methods, researchers can confidently synthesize and verify this important chemical building block for use in drug discovery, materials science, and broader organic synthesis applications.

References

-

Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

-

Ma, D., & Cai, Q. (2003). Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis at 90°C Using N,N-Dimethylglycine as the Ligand. Organic Letters, 5(21), 3799–3802. [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

Buck, E., Song, Z. J., Tschaen, D., Dormer, P. G., Volante, R. P., & Reider, P. J. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623–1626. [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

ChemSafety PRO. (n.d.). GHS SDS for 1-Bromo-2-phenoxy-benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37483, 1-Bromo-2-phenoxy-benzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Su, W., & Vanga, R. R. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. The Journal of Physical Chemistry C, 121(34), 18696-18706. [Link]

-

Wikipedia contributors. (n.d.). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Örnskov, E., Lindhardt, A. T., & Skrydstrup, T. (2012). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. European Journal of Organic Chemistry, 2012(23), 4383-4391. [Link]

-

Monfette, S., & Fagnou, K. (2014). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Organic Letters, 20(17), 5452-5456. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Recent synthetic developments and applications of the Ullmann reaction. A review. Chemical Reviews, 102(5), 1359-1470. [Link]

Sources

- 1. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]

- 5. 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 1H NMR spectrum [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 8. spectrabase.com [spectrabase.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromophenyl Phenyl Ether

Abstract

2-Bromophenyl phenyl ether is a key structural motif and versatile intermediate in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its synthesis provides a fundamental case study in C-O bond formation, a cornerstone of modern chemical manufacturing. This guide provides an in-depth analysis of the principal synthetic methodologies for preparing 2-bromophenyl phenyl ether, with a focus on the classic Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig etherification. We delve into the mechanistic underpinnings of these reactions, explaining the rationale behind the choice of catalysts, ligands, bases, and reaction conditions. Furthermore, this document furnishes detailed, field-tested experimental protocols and a comprehensive overview of the analytical techniques required for the unambiguous characterization and purity assessment of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis and analysis of diaryl ethers.

Introduction: Significance of the Diaryl Ether Moiety

The diaryl ether linkage is a prevalent structural unit in a vast array of biologically active molecules and advanced materials. Its presence imparts a unique combination of conformational flexibility and chemical stability, making it a highly desirable scaffold in drug design. 2-Bromophenyl phenyl ether, specifically, serves as a valuable building block. The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. Understanding its synthesis is therefore crucial for laboratories engaged in the development of novel pharmaceuticals and functional materials.

Synthesis Methodologies: A Comparative Analysis

The formation of the aryl-oxygen bond in 2-bromophenyl phenyl ether is most commonly achieved through two powerful, yet distinct, catalytic methods: the Ullmann condensation and the Buchwald-Hartwig etherification.

The Ullmann Condensation: The Classic Copper-Catalyzed Approach

First reported by Fritz Ullmann in 1905, the Ullmann condensation is the traditional method for synthesizing diaryl ethers.[1] It involves the copper-catalyzed reaction of an aryl halide with a phenol, typically in the presence of a base at elevated temperatures.[1][2]

Mechanism and Rationale: The classical Ullmann reaction often requires stoichiometric amounts of copper and harsh reaction temperatures (100-220 °C).[2][3] The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) species.

The choice of reagents is critical:

-

Catalyst: While early procedures used copper powder or copper(II) salts like CuO, modern protocols often employ more soluble and reactive copper(I) salts (e.g., CuI, CuBr) in catalytic amounts, often accelerated by the use of ligands.[1][4]

-

Base: A base is required to deprotonate the phenol, forming the nucleophilic phenoxide. Common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[3][4] Cs₂CO₃ is often more effective due to its higher solubility and the increased nucleophilicity of the "naked" phenoxide anion it generates.

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine are typically used to achieve the necessary high temperatures.[1][3]

Causality in Experimental Design: The high reaction temperatures are necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper center. The use of an aryl iodide instead of a bromide can sometimes facilitate the reaction under milder conditions due to the weaker C-I bond. However, recent advancements have identified ligand systems that can promote the reaction even with less reactive aryl bromides at lower temperatures.[4]

Caption: Proposed mechanism for the Ullmann Condensation.

Buchwald-Hartwig Etherification: A Modern Palladium-Catalyzed Alternative

Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has become a powerful and versatile method for C-N and C-O bond formation.[5][6] It generally offers milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.[6][7]

Mechanism and Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[6][8]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-bromophenyl starting material to form a Pd(II) complex.

-

Ligand Exchange/Association: The phenoxide, formed by the reaction of phenol with the base, coordinates to the palladium center.

-

Reductive Elimination: The final C-O bond is formed through reductive elimination, yielding the 2-bromophenyl phenyl ether and regenerating the Pd(0) catalyst.

The success of the Buchwald-Hartwig reaction is highly dependent on the ligand coordinated to the palladium center.

-

Catalyst System: A palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] is combined with a phosphine ligand.[9] The ligand is crucial for stabilizing the palladium species and facilitating the key steps of the catalytic cycle.

-

Ligand: Bulky, electron-rich phosphine ligands are essential.[8] These ligands promote the rate-limiting reductive elimination step and prevent catalyst decomposition. Examples include biarylphosphines like BrettPhos or bulky alkylphosphines.

-

Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Sodium tert-butoxide (NaOt-Bu) is a common choice, though other bases like LHMDS or carbonate bases can also be used.[8]

-

Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically employed.[8]

Causality in Experimental Design: The choice of ligand is paramount. The steric bulk of the ligand facilitates the final reductive elimination step, which is often rate-limiting. Electron-donating properties of the ligand increase electron density on the palladium center, which in turn promotes the initial oxidative addition to the aryl bromide.

Caption: Catalytic cycle of the Buchwald-Hartwig Etherification.

Detailed Experimental Protocol: Ullmann Synthesis

This protocol describes a representative lab-scale synthesis of 2-bromophenyl phenyl ether using a modified Ullmann condensation.

Materials:

-

Phenol (1.0 eq)

-

2-Bromophenol (1.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol, 2-bromophenol, and anhydrous potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Add anhydrous DMF via syringe, followed by the addition of copper(I) iodide.

-

Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Purification: a. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10] b. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-bromophenyl phenyl ether.

Comprehensive Characterization

Unambiguous identification and purity assessment are critical. A combination of spectroscopic and chromatographic methods is employed.[11]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[12] Protons and carbons adjacent to the ether oxygen will be shifted downfield.[13][14] The aromatic region of the ¹H NMR spectrum will show complex splitting patterns corresponding to the two different phenyl rings.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| Chemical Shift (δ) / ppm | Chemical Shift (δ) / ppm |

| 7.60 - 7.55 (m, 1H) | 157.5 |

| 7.40 - 7.30 (m, 3H) | 155.9 |

| 7.20 - 7.10 (m, 2H) | 133.9 |

| 7.05 - 6.95 (m, 3H) | 129.8 |

| 128.4 | |

| 124.6 | |

| 123.8 | |

| 121.9 | |

| 119.3 | |

| 116.8 | |

| Typical, predicted values. Actual values may vary slightly. |

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Diaryl ethers exhibit a strong, characteristic C-O-C asymmetric stretching absorption band around 1250 cm⁻¹.[14][15][16] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the complete conversion of the starting phenol.[16]

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry confirms the molecular weight. The mass spectrum of 2-bromophenyl phenyl ether will exhibit a characteristic molecular ion (M⁺) peak cluster. Due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), there will be two peaks of nearly equal intensity at m/z values separated by 2 Da (e.g., M⁺ and M+2).[17][18][19] Common fragmentation patterns include the cleavage of the C-Br bond or the C-O ether bond.[20][21]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound with high accuracy.[11]

-

Gas Chromatography (GC): GC can also be used for purity assessment, particularly for checking for volatile impurities.

-

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress, allowing for a quick visualization of the consumption of starting materials and the formation of the product.

Caption: General workflow for product purification and characterization.

Safety and Handling

-

Phenols: Phenols are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Aryl Halides: 2-Bromophenol is an irritant. Avoid inhalation and skin contact.

-

Catalysts: Palladium and copper catalysts, while used in small amounts, should be handled with care. Avoid creating dust.

-

Bases & Solvents: Strong bases like NaOt-Bu are corrosive. Anhydrous solvents like DMF and toluene are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 2-bromophenyl phenyl ether offers a valuable platform for exploring fundamental C-O bond-forming reactions. While the Ullmann condensation remains a viable, classic method, the palladium-catalyzed Buchwald-Hartwig etherification provides a more versatile, efficient, and milder alternative with broader applicability. A thorough characterization using a suite of modern analytical techniques, including NMR, MS, IR, and chromatography, is essential to confirm the structure and ensure the purity of the synthesized material. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and validate this important chemical intermediate.

References

- Benchchem. (n.d.). Technical Guide: Physicochemical Properties of Brominated Phenyl-Substituted Ethanols.

- Wiley-VCH. (2007). Supporting Information.

- ChemicalBook. (n.d.). 2-PHENYLETHYL PHENYL ETHER synthesis.

- SynArchive. (2024). Ullmann Condensation.

- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- Dudnik, A. S., Chernyak, N., Huang, C., & Gevorgyan, V. (2010). Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. Organic Letters, 12(20), 4592–4595.

- SciELO México. (2002). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.

- Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes.

- The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.

- PubChem. (n.d.). 2-Bromoethyl p-bromophenyl ether.

- YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.

- Benchchem. (n.d.). Mass spectrometry fragmentation of 2-Bromo-2-methylpropan-1-amine hbr.

- The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- SpectraBase. (n.d.). 2-Bromophenyl [5-(1-piperidinylcarbonyl)-2-furyl]methyl ether - Optional[1H NMR] - Spectrum.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- Química Organica.org. (n.d.). IR spectrum: Ethers.

- OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry.

- YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane.

- YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- PubChem. (n.d.). 2-(4-Bromophenyl)ethanol.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- ChemicalBook. (n.d.). 2-BROMO-1-PHENYLPROPANE(2114-39-8) 1H NMR spectrum.

- MDPI. (2021). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.

- ResearchGate. (2002). 4-Bromophenyl 2,6-dibromophenyl ether.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (n.d.). The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1).

- Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

Sources

- 1. synarchive.com [synarchive.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. jk-sci.com [jk-sci.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 15. fiveable.me [fiveable.me]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. m.youtube.com [m.youtube.com]

- 20. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

Physical and chemical properties of 1-Bromo-2-phenoxybenzene

An In-Depth Technical Guide to 1-Bromo-2-phenoxybenzene

Abstract

This compound, also known as 2-bromodiphenyl ether, is a pivotal diaryl ether intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural arrangement, featuring a bromine atom ortho to a phenoxy group, provides two distinct points for chemical modification, making it a versatile building block for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its core physical and chemical properties, established synthetic methodologies, and significant chemical reactions. Detailed, field-tested protocols for its synthesis and subsequent transformations, such as palladium-catalyzed cross-coupling reactions, are provided to support researchers and drug development professionals. The causality behind experimental choices is explained, ensuring both scientific accuracy and practical applicability.

Introduction to this compound

This compound (CAS No: 7025-06-1) is an aromatic compound belonging to the diphenyl ether family.[1] Diphenyl ethers are characterized by an oxygen atom connecting two phenyl rings, a structural motif present in numerous natural products and pharmaceuticals. The strategic placement of a bromine atom on one of the rings makes this compound a particularly valuable precursor in synthetic chemistry.[1] The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental in drug discovery, where the systematic modification of a lead compound is essential for optimizing its pharmacological profile.[2][3]

The phenoxy group, on the other hand, influences the molecule's overall electronic properties and conformational flexibility, which can be critical for molecular recognition in biological systems. This guide will delve into the essential properties of this compound and provide practical insights into its synthesis and reactivity, empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is foundational for its application in research and development. These properties dictate the conditions required for handling, storage, reactions, and purification.

Physical Properties

The key physical characteristics of this compound are summarized in the table below. The compound is a solid at room temperature with a relatively low melting point.[1][4] Its boiling point indicates good thermal stability, and its solubility profile is typical for an organohalogen compound of its size, showing good solubility in common organic solvents but not in water.[4][5]

| Property | Value | Reference(s) |

| CAS Number | 7025-06-1, 36563-47-0 | [6] |

| Molecular Formula | C₁₂H₉BrO | [6] |

| Molecular Weight | 249.10 g/mol | [1][6] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 43 - 47 °C | [1][4] |

| Boiling Point | 97 - 100 °C (at reduced pressure) | [4] |

| Solubility | Soluble in Chloroform, DMSO (slightly), Methanol (slightly) | [4] |

| Purity | >98.0% (GC) |

Spectral Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Key spectral features are outlined below.

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[6][7]

-

¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms.[8]

-

Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the C-O-C ether linkage and the aromatic C-H bonds.[6][7]

Researchers can access and view these spectra through various public databases like SpectraBase and PubChem.[7][9]

Synthesis of this compound

The most common and efficient method for synthesizing diaryl ethers like this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[10][11]

Ullmann Condensation: A Proven Synthetic Route

The Ullmann condensation is a robust and widely used method for forming C-O bonds.[10] The reaction typically requires high temperatures and a copper catalyst, often in the presence of a base.[12] Modern variations of this reaction may use ligands to accelerate the process and allow for milder reaction conditions.[13][14]

Diagram: Synthetic Workflow for this compound

Sources

- 1. indiamart.com [indiamart.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 1H NMR [m.chemicalbook.com]

- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Ullmann Condensation: A Technical Guide to Diaryl Ether Synthesis

Introduction: The Enduring Relevance of Diaryl Ethers and the Ullmann Condensation

Diaryl ethers are a critical structural motif in a vast array of biologically active molecules and advanced materials.[1][2][3] From the life-saving antibiotic vancomycin to high-performance polymers, the diaryl ether linkage imparts unique conformational and electronic properties.[1] The Ullmann condensation, first reported by Fritz Ullmann in 1905, represents the archetypal copper-catalyzed method for the formation of this crucial C-O bond.[4][5] While initially plagued by harsh reaction conditions such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, the Ullmann reaction has undergone a significant renaissance.[5][6][7] Modern iterations, featuring sophisticated ligands and milder conditions, have revitalized its utility, offering a cost-effective and often superior alternative to palladium-catalyzed methods.[1][8] This guide provides an in-depth exploration of the Ullmann condensation for diaryl ether synthesis, focusing on the underlying mechanistic principles, practical experimental considerations, and its application in contemporary research and development.

The Catalytic Cycle: Unraveling the Mechanism

The precise mechanism of the Ullmann condensation can be nuanced and substrate-dependent; however, a generally accepted catalytic cycle involving a Cu(I)/Cu(III) couple provides a robust framework for understanding the transformation.[9]

A proposed catalytic cycle for the Ullmann diaryl ether synthesis is initiated by the coordination of a ligand to a Cu(I) salt. This is followed by the reaction with a phenol to form a copper(I) phenoxide intermediate. The subsequent oxidative addition of an aryl halide leads to a transient Cu(III) species. Finally, reductive elimination from this intermediate furnishes the desired diaryl ether and regenerates the active Cu(I) catalyst.[9]

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Core Components and Reaction Optimization

The success of an Ullmann condensation hinges on the judicious selection and optimization of several key parameters. The interplay between the copper source, ligand, base, solvent, and temperature dictates the reaction's efficiency, scope, and reproducibility.[9]

Copper Source

While early Ullmann reactions utilized copper powder, often requiring activation, modern protocols predominantly employ copper(I) salts such as CuI, CuBr, and Cu₂O.[1][10] These salts are generally more reactive and lead to more reproducible results. It is crucial to use high-purity copper sources, as oxidation to Cu(II) can significantly diminish catalytic activity.[10]

| Copper Source | Common Forms | Purity | Considerations |

| Copper(I) | CuI, CuBr, Cu₂O, Cu(OTf)₂ | >98% | CuI is a common and effective choice. Cu₂O is an inexpensive and air-stable option.[1] |

| Copper(0) | Powder, nanoparticles | Varies | Often requires activation (e.g., with iodine) and can lead to less reproducible results.[10] |

| Copper(II) | CuO, CuCl₂ | >98% | Generally less active but can be effective in some systems, potentially being reduced in situ to Cu(I).[4] |

The Crucial Role of Ligands

The evolution of the Ullmann condensation from a stoichiometric to a catalytic process is largely attributable to the development of effective ligands. Ligands serve multiple functions: they solubilize the copper salt, prevent catalyst agglomeration, and modulate the electronic and steric properties of the copper center to facilitate the catalytic cycle.[1][11] A wide variety of ligands have been successfully employed, with N- and O-based chelating agents being particularly prominent.

| Ligand Class | Examples | Key Features |

| Amino Acids | L-Proline, N,N-Dimethylglycine | Inexpensive, readily available, and effective for a broad range of substrates. |

| Diamines | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine | Strong chelators that can stabilize the copper catalyst.[8] |

| β-Diketones | 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) | Can accelerate reactions, allowing for lower temperatures.[12] |

| Salicylaldimines | 2-((2-isopropylphenylimino)methyl)phenol | Readily synthesized and can be tuned for specific applications.[11] |

| Oxalamides | N-(Naphthalen-1-yl)-N'-alkyl oxalamides | Highly effective, enabling high catalyst turnover numbers.[13] |

Base and Solvent Selection

The base plays a critical role in the deprotonation of the phenol, a necessary step for the formation of the copper phenoxide intermediate. The choice of base is often linked to the pKa of the phenol and the solvent used. Inorganic bases are most commonly employed.

| Base | Common Examples | Solvent Compatibility | Notes |

| Carbonates | K₂CO₃, Cs₂CO₃ | DMF, Dioxane, Toluene | Cs₂CO₃ is often more effective due to its higher solubility.[1] |

| Phosphates | K₃PO₄ | DMF, Dioxane | A strong base that is effective for less acidic phenols.[11] |

| Hydroxides | KOH | DMSO | Can be used, but may introduce water, which can be detrimental.[6] |

The solvent must be capable of dissolving the reactants and the copper catalyst, and it should be stable at the reaction temperature. High-boiling polar aprotic solvents are typical choices.

| Solvent | Boiling Point (°C) | Properties |

| N,N-Dimethylformamide (DMF) | 153 | Excellent solubilizing properties. |

| Dioxane | 101 | A common choice for modern, lower-temperature reactions.[11] |

| Toluene | 111 | A non-polar option that can be effective with certain catalyst systems.[14] |

| N-Methyl-2-pyrrolidone (NMP) | 202 | Used in traditional, high-temperature Ullmann reactions.[5] |

Experimental Protocols

Adherence to meticulous experimental technique is paramount for achieving success in Ullmann condensations. The following protocols provide a framework for both a classic and a modern ligand-accelerated approach.

Protocol 1: Classic Ullmann Diaryl Ether Synthesis (High Temperature)

This protocol is representative of the traditional approach to Ullmann condensations.

Materials:

-

Aryl halide (e.g., 4-chloronitrobenzene)

-

Phenol

-

Potassium hydroxide (KOH)

-

Copper powder (activated)

-

High-boiling solvent (e.g., N-methylpyrrolidone)

Procedure:

-

Catalyst Activation: If using commercial copper powder, activate it by stirring in a 10% solution of iodine in acetone for 10-15 minutes. Filter the copper, wash with acetone and then diethyl ether, and dry under vacuum. Use immediately.[10]

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the phenol and potassium hydroxide.

-

Azeotropic Water Removal: Add a suitable solvent for azeotropic removal of water (e.g., toluene) and heat to reflux with a Dean-Stark trap until no more water is collected.

-

Solvent Exchange: Remove the azeotroping solvent under reduced pressure.

-

Reaction Assembly: Add the high-boiling solvent, the aryl halide, and the activated copper powder to the flask.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 150-210°C) and stir vigorously under an inert atmosphere.[5]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the copper catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]

Protocol 2: Modern Ligand-Accelerated Ullmann Diaryl Ether Synthesis

This protocol illustrates a milder, more efficient approach utilizing a copper(I) salt and a ligand.

Materials:

-

Aryl halide (e.g., aryl iodide or bromide)

-

Phenol

-

Copper(I) iodide (CuI)

-

Ligand (e.g., N,N-dimethylglycine)

-

Base (e.g., K₃PO₄ or Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane or DMF)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, phenol, CuI, ligand, and base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[15]

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction Execution: Place the vessel in a preheated heating block and stir at the desired temperature (typically 80-120°C).[10]

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]

Caption: A general workflow for optimizing Ullmann diaryl ether synthesis.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following table outlines common problems and potential solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst (oxidized Cu source) | Use a fresh, high-purity Cu(I) salt.[10] |

| Unsuitable ligand | Screen a variety of ligands from different classes.[15] | |

| Suboptimal base or solvent | Screen different bases and solvents.[15] | |

| Reaction temperature is too low | Gradually increase the reaction temperature.[10] | |

| Dehalogenation of Aryl Halide | Presence of protic impurities (e.g., water) | Use anhydrous reagents and solvents under a strictly inert atmosphere.[10] |

| Slow coupling reaction | Increase catalyst loading or switch to a more active ligand to accelerate the desired reaction. | |

| Homocoupling of Aryl Halide | High reaction temperature | Lower the reaction temperature if possible. |

| Inappropriate ligand | A suitable ligand can improve selectivity for the cross-coupling reaction.[10] | |

| Reaction Stalls | Catalyst decomposition | Ensure a strictly inert atmosphere; consider using a more robust ligand. |

Applications in Drug Discovery and Beyond

The Ullmann condensation is a powerful tool in the synthesis of complex molecules with significant biological activity. The diaryl ether linkage is a key structural component in numerous pharmaceuticals. For instance, the synthesis of certain anticancer agents and antibacterial compounds relies on the efficient formation of this bond.[2] The reaction's tolerance for a wide range of functional groups makes it particularly valuable in the late-stage functionalization of complex intermediates in drug discovery programs.[8][16] Beyond pharmaceuticals, the Ullmann condensation is employed in the synthesis of polymers and materials where the diaryl ether unit imparts desirable thermal and mechanical properties.

Conclusion

The Ullmann condensation has evolved from a classical named reaction requiring harsh conditions into a versatile and indispensable tool for modern organic synthesis. Through the development of new ligands and a deeper understanding of the reaction mechanism, chemists can now construct diaryl ether linkages with high efficiency and under significantly milder conditions. For researchers, scientists, and drug development professionals, a thorough grasp of the principles and practicalities of the Ullmann condensation is essential for the successful synthesis of a wide range of important molecules.

References

- Technical Support Center: Optimizing Ullmann Condens

- Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem.

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.

- Ullmann Reaction - Organic Chemistry Portal.

- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters.

- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermedi

- Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.

- Ullmann Condens

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - ark

- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH.

- Ullmann condens

- Ullmann reaction - Wikipedia.

- Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis.

- Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide - Benchchem.

- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México.

- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Chemistry Portal.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Troubleshooting Ullmann Couplint : r/Chempros - Reddit.

- Optimization of the reaction conditions for the Ullmann coupling of iodobenzene and aniline a - ResearchG

- Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione.

- The Ullmann Ether Condensation - ResearchG

- Ullmann coupling : r/Chempros - Reddit.

- ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction.

- Ullmann Reaction Questions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 12. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and History of 1-Bromo-2-phenoxybenzene

Abstract

This technical guide provides a comprehensive examination of this compound, a significant aryl ether in the field of organic synthesis. The narrative traces the historical development of its synthesis, grounded in the foundational principles of ether chemistry, and contrasts classical methodologies with modern, more efficient protocols. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed experimental procedures, and present a full physicochemical and spectroscopic characterization of the molecule. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile chemical building block.

Introduction: Situating this compound in Chemical History

This compound (also known as 2-bromodiphenyl ether) is a diaryl ether, a class of compounds characterized by an oxygen atom connecting two aromatic rings. Its structure is foundational to more complex molecules, including certain pharmaceuticals and, notably, the class of compounds known as polybrominated diphenyl ethers (PBDEs), which have been widely used as flame retardants.[1][2] The story of this compound is not one of a singular, celebrated discovery but rather a logical outcome of the evolution of synthetic organic chemistry. Its existence and synthesis are predicated on two major historical achievements: the ability to form ether linkages and the development of methods to create bonds between two aryl groups.

The journey begins with early ether synthesis. While simple aliphatic ethers were known from the 13th century, the 19th century brought mechanistic understanding with Alexander Williamson's development of the Williamson ether synthesis in 1850.[3][4] This SN2 reaction, involving an alkoxide and an alkyl halide, became a cornerstone of organic chemistry.[5][6] However, the Williamson approach is generally unsuitable for creating diaryl ethers like this compound because of the low reactivity of aryl halides in SN2 reactions.[7] The true synthetic gateway to this class of molecules was opened by the advent of transition metal catalysis, specifically the Ullmann condensation.

The Ullmann Condensation: The Key to Diaryl Ether Synthesis

The synthesis of diaryl ethers remained a formidable challenge until Fritz Ullmann's pioneering work in the early 20th century. The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, provided the first reliable method for forming the aryl-oxygen-aryl (Ar-O-Ar') bond.[8][9]

The classical Ullmann reaction involves the coupling of an aryl halide with a phenoxide, typically at very high temperatures (often exceeding 200°C) and in the presence of stoichiometric amounts of copper powder or copper salts.[8][10] The reaction requires polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[8] Despite its utility, the reaction was often plagued by harsh conditions and low yields.[10]

The mechanism involves the in-situ formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and a copper(I) halide salt.[11][12]

Diagram: The Ullmann Condensation Mechanism

Caption: Direct synthesis of this compound via Ullmann condensation.

Modern advancements have led to milder, more efficient methods, such as the Buchwald-Hartwig amination protocols adapted for ether synthesis, which use palladium catalysts and specialized ligands, offering greater functional group tolerance and significantly lower reaction temperatures. [7]

Physicochemical Properties and Spectroscopic Data

A precise understanding of a compound's physical and spectroscopic properties is crucial for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉BrO | [13] |

| Molecular Weight | 249.10 g/mol | [13] |

| CAS Number | 7025-06-1 | [13][14] |

| Appearance | Brownish solid | [15][16] |

| Melting Point | 42–44 °C | [15][16] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | δ 7.62 (dd, J = 7.9 Hz, 1.5 Hz, 1H), 7.35–7.30 (m, 2H), 7.27–7.10 (m, 4H), 6.90 (dd, J = 8.2 Hz, 1.2 Hz, 2H) (in CDCl₃, 300 MHz) | [15][16] |

| ¹³C NMR | Representative shifts include signals for 12 carbons, with the C-Br carbon appearing around δ 114 and the C-O carbon around δ 156. | [13][17] |

| Mass Spec (GC-MS) | Molecular ion (M+) peak at m/z ≈ 248/250, reflecting the isotopic pattern of bromine. | [13][17] |

| Infrared (IR) | Characteristic C-O-C ether stretches and C-Br stretches. | [13][17] |

Experimental Protocols: From Classical to Modern Synthesis

To provide a practical perspective, this section details both a classical and a modern protocol for the synthesis of this compound.

Protocol 1: Classical Ullmann Synthesis

This protocol is representative of the historical approach, characterized by harsh conditions.

Objective: To synthesize this compound via a copper-catalyzed coupling of phenol and 1,2-dibromobenzene.

Materials:

-

Phenol

-

1,2-Dibromobenzene

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.

-

Reagent Charging: To the flask, add phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry.

-

Azeotropic Water Removal: Add a volume of toluene approximately equal to the DMF. Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove any residual water. This step is critical as water can inhibit the reaction.

-

Coupling Reaction: After water removal, cool the mixture slightly and add 1,2-dibromobenzene (1.1 eq). Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 1M HCl and ethyl acetate. Shake vigorously. The acid neutralizes the basic carbonate and protonates any remaining phenoxide.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a dark oil or solid, is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid. [15][16] Causality and Justification:

-

Anhydrous Conditions: The Ullmann reaction is sensitive to water, which can protonate the phenoxide nucleophile.

-

High Temperature: Classical Ullmann reactions require high thermal energy to overcome the activation barrier for oxidative addition of the aryl halide to the copper center. [8]* Base: Potassium carbonate is used to deprotonate the phenol, generating the essential potassium phenoxide nucleophile in situ. [8]* Copper Catalyst: CuI is the active catalyst that facilitates the C-O bond formation. [8]

Protocol 2: Modern Ligand-Accelerated Synthesis

This protocol illustrates a milder, more efficient contemporary approach.

Objective: To synthesize this compound using a modern copper-catalyzed system with a ligand.

Materials:

-

Phenol

-

1,2-Dibromobenzene

-

Cesium Carbonate (Cs₂CO₃)

-

Copper(I) Iodide (CuI)

-

L-Proline (as ligand)

-

Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

-

Reactor Setup: In a reaction vial equipped with a magnetic stir bar, add CuI (0.05 eq), L-proline (0.2 eq), and Cs₂CO₃ (2.0 eq).

-

Reagent Addition: Add phenol (1.2 eq) and 1,2-dibromobenzene (1.0 eq) to the vial.

-

Solvent and Reaction: Add anhydrous DMSO. Seal the vial and heat the mixture to 90 °C with vigorous stirring for 8-12 hours.

-

Workup and Purification: The workup and purification follow the same steps as described in the classical protocol (extraction with ethyl acetate, washing, drying, concentration, and column chromatography).

Causality and Justification:

-

Ligand (L-Proline): The amino acid L-proline acts as a ligand, coordinating to the copper center. This increases the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at much lower temperatures.

-

Milder Conditions: The reaction temperature is significantly reduced from ~150 °C to 90 °C, which improves functional group tolerance and reduces byproduct formation.

-

Base (Cs₂CO₃): Cesium carbonate is often more effective than potassium carbonate in these systems due to its higher solubility in organic solvents and the greater nucleophilicity of the resulting cesium phenoxide.

Applications in Modern Synthesis

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the presence of two key functional handles:

-

The Aryl Bromide: The C-Br bond is a versatile site for further functionalization. It readily participates in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds. [18][19]It can also be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) for reaction with electrophiles. [20][21]2. The Diaryl Ether Scaffold: The core structure is a key component in many larger molecules, including pharmaceuticals and materials. [18][22]The molecule serves as a precursor for synthesizing specific PBDE congeners for toxicological studies and environmental analysis. [1]

Diagram: Synthetic Utility Workflow

Caption: Key transformations of this compound in organic synthesis.

Conclusion

The history of this compound is intrinsically linked to the broader narrative of organic synthesis. Its preparation was made possible by the development of the Ullmann condensation, a landmark achievement in C-O bond formation. While classical methods required harsh conditions, the evolution of catalysis has provided modern, efficient, and mild protocols for its synthesis. As a versatile building block, this compound continues to be a relevant intermediate for the construction of complex molecules, bridging the gap between historical synthetic chemistry and contemporary research in pharmaceuticals and materials science.

References

-

The Chemical History of Ether. Yale University Department of Chemistry.

-

Williamson ether synthesis. Wikipedia.

-

Williamson Ether Synthesis. ChemTalk.

-

This compound. SpectraBase.

-

Williamson Ether Synthesis reaction. BYJU'S.

-

Ether - Synthesis, Reactions, Uses. Britannica.

-

1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483. PubChem.

-

Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts | Request PDF. ResearchGate.

-

Ullmann condensation. Wikipedia.

-

Ullmann Reaction. BYJU'S.

-

Ullmann reaction | PPTX. Slideshare.

-

Ullmann Reaction. Organic Chemistry Portal.

-

1-Bromo-4-[4-(bromomethyl)phenoxy]benzene | 1344045-86-8. Benchchem.

-

Synthesis of substituted diphenyl ethers using the Diels–Alder reaction. RSC Publishing.

-

Synthesis of substituted diphenyl ethers. ElectronicsAndBooks.

-

Exploring Possible Surrogates for Kobayashi's Aryne Precursors. National Institutes of Health (NIH).

-

This compound | 36563-47-0. Benchchem.

-

Synthesis of highly hindered diphenyl ethers. Canadian Science Publishing.

-

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Benchchem.

-

Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals | Request PDF. ResearchGate.

-

Generalized structure of brominated diphenyl ether. ResearchGate.

-

Ullmann coupling-An overview. OperaChem.

-

Gas-phase Reactions of Brominated Diphenyl Ethers With OH Radicals. PubMed.

-

Organic Pollutant Standards (2). MySkinRecipes.

-

Exploring Possible Surrogates for Kobayashi's Aryne Precursors | ACS Omega. ACS Publications.

-

(PDF) Low-cost and Stable SFX-based Semiconductor Materials in Organic Optoelectronics.

-

Buy this compound, 500mg B687268-500mg in India. Biomall.

-

Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers. PubMed.

-

CAS No.132-64-9,Dibenzofuran Suppliers,MSDS download. LookChem.

-

Synthesis of highly hindered diphenyl ethers. ResearchGate.

-

Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges.

-

Benzene, 1-bromo-4-phenoxy-. NIST WebBook.

-

US4564712A - Process for the preparation of diphenyl ethers. Google Patents.

-

Exploring Possible Surrogates for Kobayashi's Aryne Precursors. ResearchGate.

-

Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry.

-

BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.

-

ChemInform Abstract: Synthesis of Substituted 2-Bromo Phenols Using a Novel Bromination-Dehydrobromination Reaction. ResearchGate.

-

Bromobenzene: Uses, Properties, and Industrial Significance. Patsnap Eureka.

-

Spectroscopic Characterization. Instituto de Nanociencia y Materiales de Aragón.

-

phenacyl bromide. Organic Syntheses Procedure.

-

United States Patent. Google Patents.

-

Phenol synthesis by substitution or oxidation. Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. byjus.com [byjus.com]

- 6. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]

- 7. benchchem.com [benchchem.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann reaction | PPTX [slideshare.net]

- 10. byjus.com [byjus.com]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Ullmann coupling-An overview - operachem [operachem.com]

- 13. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. biomall.in [biomall.in]

- 15. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. spectrabase.com [spectrabase.com]

- 18. benchchem.com [benchchem.com]

- 19. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

The Strategic Utility of 1-Bromo-2-phenoxybenzene: A Technical Primer for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-2-phenoxybenzene, a diaryl ether with the chemical formula C₁₂H₉BrO, emerges as a versatile and highly valuable scaffold. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and, most critically, its potential research applications in medicinal chemistry and materials science. We will delve into the causality behind its reactivity and provide actionable protocols to leverage its synthetic potential.

Foundational Knowledge: Synthesis and Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its core structure, featuring a phenoxy group ortho to a bromine atom on a benzene ring, presents a unique combination of steric and electronic properties that can be exploited in a variety of chemical transformations.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉BrO | [1] |

| Molecular Weight | 249.10 g/mol | [1] |

| CAS Number | 36563-47-0, 7025-06-1 | [1] |

| Melting Point | 43-47 °C | [2] |

| Boiling Point | 261 °C | [2] |

| Appearance | White to light yellow powder/crystal |

Synthesis via Ullmann Condensation

The most prevalent and classical method for the synthesis of this compound is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. In this specific case, 2-bromophenol is reacted with bromobenzene, or alternatively, phenol is reacted with 1,2-dibromobenzene. Modern iterations of this reaction often employ palladium catalysts and various ligands to achieve milder reaction conditions and higher yields.

Conceptual Workflow for Ullmann Synthesis:

Caption: Generalized workflow for the Ullmann synthesis of this compound.

The Synthetic Versatility of the C-Br Bond: A Gateway to Complexity

The bromine atom in this compound is the linchpin of its synthetic utility. The carbon-bromine bond serves as a versatile handle for a multitude of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of more elaborate molecular frameworks. This reactivity is the foundation for its potential applications in both medicinal chemistry and materials science. Bromo-organic compounds are pivotal in organic synthesis due to their reactivity in forming new carbon-carbon and carbon-heteroatom bonds[3].

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are cornerstones of modern organic synthesis. This compound is an excellent substrate for these transformations, allowing for the strategic introduction of aryl, vinyl, alkynyl, and amino groups, respectively.

Logical Relationship of Cross-Coupling Reactions:

Caption: Potential synthetic pathways from this compound via palladium-catalyzed cross-coupling reactions.

Potential Research Applications in Medicinal Chemistry

The diaryl ether motif is a prevalent structural feature in a wide array of biologically active molecules and approved pharmaceuticals[4]. The ability to functionalize this compound through its C-Br bond makes it an attractive starting material for the synthesis of novel drug candidates.

Precursor to Bioactive Scaffolds: The Case for Dibenzofurans

Polybrominated diphenyl ethers can serve as precursors to polybrominated dibenzofurans through intramolecular cyclization[5]. While this is often studied from a toxicological perspective, the controlled cyclization of functionalized derivatives of this compound could provide a route to novel heterocyclic compounds with potential biological activity.

Hypothetical Protocol for Intramolecular Cyclization:

-

Functionalization: Introduce a suitable functional group (e.g., a methyl group that can be subsequently lithiated) ortho to the ether linkage on the phenoxy ring via a directed ortho-metalation followed by quenching with an electrophile.

-

Palladium-Catalyzed C-H Activation/Intramolecular Arylation:

-

To a solution of the functionalized this compound derivative in a suitable solvent (e.g., toluene, dioxane), add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., P(o-tol)₃, 0.1 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Degas the mixture and heat under an inert atmosphere (e.g., Argon) at 100-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, filter through celite, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the corresponding dibenzofuran derivative.

-

Building Block for Targeted Therapeutics